molecular formula C48H95NO5 B15073683 heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

Cat. No.: B15073683
M. Wt: 766.3 g/mol
InChI Key: JUZHGMZUKFQMFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-yl alcohol with 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoic acid under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification techniques. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a crucial role in the formulation of lipid nanoparticles for gene delivery and mRNA vaccines.

    Medicine: Integral in the development of mRNA-based therapeutics, including vaccines for infectious diseases.

    Industry: Utilized in the production of lipid-based drug delivery systems and nanomedicine .

Mechanism of Action

The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane and releasing the mRNA into the cytoplasm. The mRNA then undergoes translation to produce the target protein, which elicits an immune response in the case of vaccines .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

InChI

InChI=1S/C48H95NO5/c1-4-7-10-13-16-17-21-29-36-45-53-47(51)39-32-26-22-28-35-42-49(43-44-50)41-34-27-20-18-19-25-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3

InChI Key

JUZHGMZUKFQMFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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